molecular formula C14H17F2N5S B10900715 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10900715
M. Wt: 325.38 g/mol
InChI Key: DLFDDFLNKXDUJX-RQZCQDPDSA-N
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Description

4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a difluoromethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-(diethylamino)benzaldehyde and a suitable amine to form a Schiff base. This intermediate is then reacted with a difluoromethyl-substituted triazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization and chromatography are often employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The difluoromethyl and diethylamino groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenol
  • 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzonitrile
  • 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzamide

Uniqueness

Compared to similar compounds, 4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of the difluoromethyl group and the triazole ring. These structural features contribute to its distinct chemical and biological properties, such as enhanced stability and specific binding interactions .

Properties

Molecular Formula

C14H17F2N5S

Molecular Weight

325.38 g/mol

IUPAC Name

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H17F2N5S/c1-3-20(4-2)11-7-5-10(6-8-11)9-17-21-13(12(15)16)18-19-14(21)22/h5-9,12H,3-4H2,1-2H3,(H,19,22)/b17-9+

InChI Key

DLFDDFLNKXDUJX-RQZCQDPDSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C(F)F

Origin of Product

United States

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